molecular formula C26H52O2 B15175313 Octadecyl isooctanoate CAS No. 84878-28-4

Octadecyl isooctanoate

Cat. No.: B15175313
CAS No.: 84878-28-4
M. Wt: 396.7 g/mol
InChI Key: LVGAETLFLZPXCY-UHFFFAOYSA-N
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Description

Octadecyl isooctanoate is an ester compound formed from octadecanol and isooctanoic acid. It is a colorless to pale yellow liquid that is commonly used in various industrial applications due to its excellent emollient properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl isooctanoate can be synthesized through the esterification reaction between octadecanol and isooctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Octadecyl isooctanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octadecanol and isooctanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Octadecanol and isooctanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Octadecyl isooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and stability.

    Industry: Commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.

Mechanism of Action

The mechanism of action of octadecyl isooctanoate primarily involves its interaction with biological membranes. Due to its lipophilic nature, it can easily integrate into lipid bilayers, enhancing the permeability and fluidity of the membranes. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl isocyanate
  • Hexadecyl octanoate
  • Dodecyl isooctanoate

Comparison

Octadecyl isooctanoate is unique due to its specific ester linkage, which provides it with distinct physical and chemical properties compared to similar compounds. For instance, octadecyl isocyanate, while also a long-chain compound, has different reactivity due to the presence of the isocyanate group. Hexadecyl octanoate and dodecyl isooctanoate differ in the length of their carbon chains, which affects their melting points, solubility, and applications.

Properties

CAS No.

84878-28-4

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

octadecyl 6-methylheptanoate

InChI

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28-26(27)23-20-19-22-25(2)3/h25H,4-24H2,1-3H3

InChI Key

LVGAETLFLZPXCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

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